molecular formula C7H5BrFN3 B3109322 4-Bromo-6-fluoro-1H-indazol-3-amine CAS No. 1715912-85-8

4-Bromo-6-fluoro-1H-indazol-3-amine

Cat. No. B3109322
CAS RN: 1715912-85-8
M. Wt: 230.04 g/mol
InChI Key: UNCJKLMJNRTBKA-UHFFFAOYSA-N
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Description

  • IUPAC Name : 6-bromo-4-fluoro-1H-indazol-3-amine

Synthesis Analysis

The synthesis of this compound involves a molecular hybridization strategy. Researchers have designed and synthesized a series of indazole derivatives, among which 4-Bromo-6-fluoro-1H-indazol-3-amine is a member. The synthetic route likely includes appropriate reagents and reaction conditions .


Molecular Structure Analysis

The molecular structure of This compound consists of an indazole core with bromine and fluorine substituents. The specific arrangement of atoms and bonds can be visualized using molecular modeling software or by referring to the chemical structure .


Chemical Reactions Analysis

While detailed chemical reactions involving this compound are not explicitly mentioned in the available literature, it is essential to explore its reactivity. Researchers may investigate its behavior under various conditions, such as acidic or basic environments, and its potential for functional group transformations .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Obtain IR, NMR, and UV-Vis spectra to characterize its functional groups and electronic transitions .

Scientific Research Applications

Corrosion Inhibition

  • Application : 4-Bromo-6-fluoro-1H-indazol-3-amine exhibits potential as a corrosion inhibitor. Research demonstrates its effectiveness in protecting mild steel in acidic environments, particularly hydrochloric acid. It shows high inhibition efficiency, which increases with the concentration of the inhibitor and decreases with rising temperature. This effectiveness is supported by various techniques, including weight loss measurements and electrochemical studies (Chaitra, Mohana, & Tandon, 2015).

Antimicrobial Activity

  • Application : Certain derivatives of this compound demonstrate enhanced antimicrobial activity. These derivatives, particularly when functionalized with vinyl sulfonyl fluoride, show improved efficacy against Gram-positive bacteria. This enhancement is notable in comparison to the parent drugs, suggesting a promising avenue for the development of new antimicrobial agents (Leng et al., 2020).

Antitumor Activity

  • Application : The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from this compound, exhibits notable antitumor activity. It shows effectiveness in inhibiting the proliferation of certain cancer cell lines, highlighting its potential in cancer research (Hao et al., 2017).

Synthesis of Aminoindazole Derivatives

  • Application : this compound is a key precursor in the synthesis of various 3-aryl-1H-indazol-5-amine derivatives. These derivatives are synthesized via the Pd-catalyzed Suzuki–Miyaura cross-coupling reaction, under microwave-assisted conditions. This method is significant for the efficient production of these derivatives, which have potential applications in various fields (Wang et al., 2015).

Mechanism of Action

Safety and Hazards

  • Risk Assessment : Assess potential hazards during synthesis, use, and disposal .

Future Directions

  • Clinical Trials : If applicable, consider preclinical and clinical studies .

properties

IUPAC Name

4-bromo-6-fluoro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCJKLMJNRTBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294701
Record name 4-Bromo-6-fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1715912-85-8
Record name 4-Bromo-6-fluoro-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1715912-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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